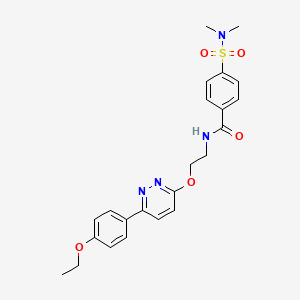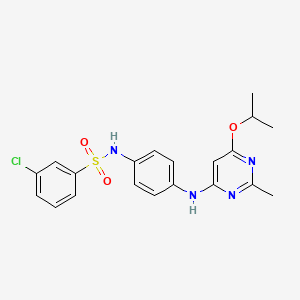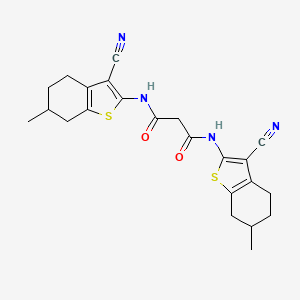
4-N-(4-Tert-butyl-1-cyanocyclohexyl)-1-N-cyclopropylbenzene-1,4-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-N-(4-Tert-butyl-1-cyanocyclohexyl)-1-N-cyclopropylbenzene-1,4-dicarboxamide (referred to as compound X) is a chemical compound that has shown potential in various scientific research applications.
作用機序
The exact mechanism of action of compound X is not yet fully understood, but studies have suggested that it inhibits the activity of certain enzymes involved in cancer cell growth and neurodegeneration. Additionally, compound X has been found to modulate the activity of certain signaling pathways, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that compound X has a low toxicity profile and does not cause significant adverse effects in animal models. Additionally, compound X has been found to have antioxidant properties, potentially contributing to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using compound X in lab experiments is its potential therapeutic applications in cancer and neurodegenerative diseases. Additionally, compound X has a relatively simple synthesis method, making it accessible for researchers. However, one limitation is that the exact mechanism of action is not yet fully understood, which may hinder further research efforts.
将来の方向性
Future research on compound X could focus on further elucidating its mechanism of action, as well as exploring its potential therapeutic applications in other diseases. Additionally, studies could investigate the optimal dosage and administration methods for compound X to maximize its therapeutic effects. Finally, research could investigate potential drug interactions and side effects of compound X to ensure its safety and efficacy in clinical settings.
In conclusion, compound X has shown potential in various scientific research applications, including as a potential therapeutic agent for cancer and neurodegenerative diseases. While its exact mechanism of action is not yet fully understood, studies have suggested that it inhibits the activity of certain enzymes involved in disease progression. Further research is needed to fully elucidate its mechanism of action and explore its potential therapeutic applications in other diseases.
合成法
Compound X can be synthesized through a multistep process involving the reaction of 4-tert-butylcyclohexanone with malononitrile, followed by the reaction of the resulting product with cyclopropylamine and 4-bromo-1-fluorobenzene. The final product is obtained through purification processes such as column chromatography and recrystallization.
科学的研究の応用
Compound X has shown potential in various scientific research applications, including as a potential therapeutic agent for cancer and neurodegenerative diseases. Studies have shown that compound X can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, compound X has been found to have neuroprotective effects, potentially making it a useful treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
4-N-(4-tert-butyl-1-cyanocyclohexyl)-1-N-cyclopropylbenzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-21(2,3)17-10-12-22(14-23,13-11-17)25-20(27)16-6-4-15(5-7-16)19(26)24-18-8-9-18/h4-7,17-18H,8-13H2,1-3H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMXYXRQLQQZNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(C#N)NC(=O)C2=CC=C(C=C2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n1-(4-Tert-butyl-1-cyanocyclohexyl)-n4-cyclopropylbenzene-1,4-dicarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride](/img/no-structure.png)

![3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2624636.png)
![4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2624637.png)

![1-(2,4-dimethoxyphenyl)-4-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2624640.png)


![1-(4H-Thiochromeno[4,3-d][1,3]thiazol-2-yl)ethanamine;dihydrochloride](/img/structure/B2624643.png)
![5-methyl-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2624644.png)

![2-(4-Ethoxyphenyl)-1-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2624646.png)

